molecular formula C9H12O4 B14649371 2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate CAS No. 54460-35-4

2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate

Cat. No.: B14649371
CAS No.: 54460-35-4
M. Wt: 184.19 g/mol
InChI Key: IWOWBTGIKQSEPQ-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate is an organic compound with a unique structure that includes a cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate can be achieved through several methods. One common approach involves the Piancatelli rearrangement, which is catalyzed by zinc chloride (ZnCl2). This reaction typically starts with the methylation of 8-(furan-2-yl)-8-oxooctanoic acid, followed by sequential reduction and rearrangement to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves the use of commercially available starting materials, such as suberic acid. The process includes multiple steps, such as Friedel-Crafts acylation and dehydrate cyclization, to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)ethyl acetate is unique due to its specific functional groups and the resulting chemical reactivity

Properties

CAS No.

54460-35-4

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2-(3-hydroxy-5-oxocyclopenten-1-yl)ethyl acetate

InChI

InChI=1S/C9H12O4/c1-6(10)13-3-2-7-4-8(11)5-9(7)12/h4,8,11H,2-3,5H2,1H3

InChI Key

IWOWBTGIKQSEPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1=CC(CC1=O)O

Origin of Product

United States

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